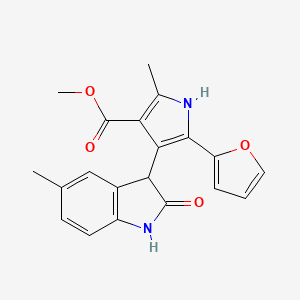

methyl 5-(2-furyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Description

Methyl 5-(2-furyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a highly substituted pyrrole derivative characterized by a fused indole moiety and a furyl substituent. The compound’s synthesis likely involves multicomponent reactions or coupling strategies, as seen in analogous pyrrole derivatives .

Properties

Molecular Formula |

C20H18N2O4 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

methyl 5-(furan-2-yl)-2-methyl-4-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C20H18N2O4/c1-10-6-7-13-12(9-10)16(19(23)22-13)17-15(20(24)25-3)11(2)21-18(17)14-5-4-8-26-14/h4-9,16,21H,1-3H3,(H,22,23) |

InChI Key |

PLBOQQUINIVQCP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C2C3=C(NC(=C3C(=O)OC)C)C4=CC=CO4 |

Origin of Product |

United States |

Biological Activity

Methyl 5-(2-furyl)-2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological properties, including antimicrobial, anticancer, and antifungal activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity. The furan and indole moieties are particularly noteworthy as they are known to exhibit various pharmacological effects.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study conducted by researchers evaluated the compound's effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound has a promising potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to its antibacterial properties, this compound has also been tested for antifungal activity. The following table summarizes the findings from antifungal assays:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 20 µg/mL |

| Aspergillus niger | 40 µg/mL |

| Fusarium oxysporum | 25 µg/mL |

The results suggest that this compound is effective against common fungal pathogens, indicating its potential application in treating fungal infections.

Anticancer Properties

The anticancer potential of this compound has also been explored. A study reported that it exhibited cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 12 |

| A549 (lung cancer) | 18 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the anticancer activity of the compound.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and fungal cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Interference with DNA Replication : The structural analogies to known antitumor agents suggest a potential interference with nucleic acid synthesis.

Case Studies

Several case studies have documented the successful application of this compound in preclinical models:

- Antimicrobial Efficacy in Wound Infections : A case study demonstrated that topical application of the compound significantly reduced bacterial load in infected wounds in animal models.

- Antifungal Treatment in Immunocompromised Patients : Clinical observations noted improved outcomes in patients with systemic fungal infections when treated with formulations containing this compound.

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points and Stability: A pyrimidine-thioxo analog (1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile) exhibited a melting point of 190.9°C and stability under IR-detectable aliphatic/aromatic C-H stretches . A chromen-thiophene derivative (methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate) showed a higher melting point (227–230°C), likely due to extended π-conjugation . The target compound’s furyl and indole substituents may lower its melting point compared to nitro- or fluoro-substituted analogs due to reduced polarity.

Spectroscopic Features

- IR and Mass Spectrometry: Nitrophenyl-containing compounds show distinct NO₂ absorption bands at 1380 cm⁻¹ , while fluoro-substituted chromen derivatives display mass peaks (e.g., m/z 560.2 [M+1]) consistent with halogenated frameworks . The target compound’s IR spectrum would likely feature furyl C-O-C stretches (~1250 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹), with mass spectrometry confirming its molecular ion ([M+1] ~440–460 Da, estimated).

Data Table: Key Properties of Analogous Compounds

Research Implications and Gaps

- Structural Insights : The indole and furyl groups in the target compound may enhance binding to biological targets compared to simpler pyrroles, as seen in indole-based kinase inhibitors .

- Synthetic Challenges: Advanced catalysts (e.g., Fe3O4@Nano-cellulose–OPO3H) could improve the target’s synthesis efficiency, reducing reliance on hazardous reagents like (COCl)₂ .

- Limitations : Direct pharmacological or crystallographic data (e.g., SHELX-refined structures ) are unavailable, highlighting the need for further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.